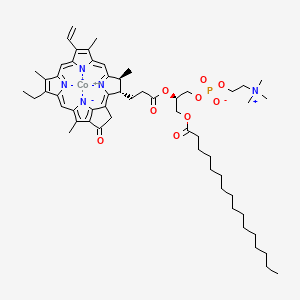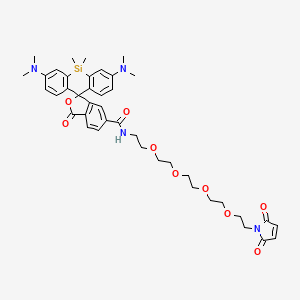
SiR-PEG4-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SiR-PEG4-Maleimide, also known as silicon rhodamine-polyethylene glycol4-Maleimide, is a fluorescent dye with strong cell permeability and high specificity. It is characterized by its dark red near-infrared fluorescence, which makes it highly suitable for biological imaging applications. The compound has good biocompatibility and is used extensively in various scientific research fields due to its stable and lasting fluorescence signals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-Maleimide involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) and maleimide. The maleimide group reacts with thiol groups in proteins or other biomolecules to form stable thioether bonds. The reaction typically occurs at pH 6.5-7.5, where the maleimide group is highly reactive towards free sulfhydryls .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the careful control of reaction conditions, such as temperature, pH, and solvent composition, to achieve high yields and purity. The final product is purified using techniques like chromatography and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
SiR-PEG4-Maleimide primarily undergoes substitution reactions where the maleimide group reacts with thiol groups to form thioether bonds. This reaction is highly specific and occurs without the need for additional catalysts .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out at pH 6.5-7.5 to ensure high reactivity of the maleimide group towards thiols.
Major Products
The major product of the reaction between this compound and thiol-containing compounds is a stable thioether bond, which links the silicon rhodamine dye to the target molecule. This conjugation results in a fluorescently labeled biomolecule that can be used for various imaging applications .
Wissenschaftliche Forschungsanwendungen
SiR-PEG4-Maleimide is widely used in scientific research due to its unique properties:
Chemistry: Used in the synthesis of fluorescently labeled compounds for various analytical applications.
Biology: Employed in live-cell imaging to study cellular processes and protein localization.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes for quality control and research purposes
Wirkmechanismus
The mechanism of action of SiR-PEG4-Maleimide involves the formation of a stable thioether bond between the maleimide group and thiol groups in target molecules. This reaction is highly specific and occurs without the need for additional catalysts. The resulting conjugate retains the fluorescent properties of the silicon rhodamine dye, allowing for the visualization of the labeled biomolecule in various imaging applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzocyclooctyne-PEG4-Maleimide: Another fluorescent dye with similar applications in bioorthogonal chemistry and imaging.
Methyltetrazine-PEG4-Maleimide: Used for labeling thiol-containing compounds and has similar reaction conditions.
Uniqueness
SiR-PEG4-Maleimide stands out due to its near-infrared fluorescence, which provides better optical stability and longer-lasting signals compared to traditional dyes. Its strong cell permeability and high specificity make it particularly suitable for long-term fluorescence imaging in live cells .
Eigenschaften
Molekularformel |
C41H50N4O9Si |
|---|---|
Molekulargewicht |
770.9 g/mol |
IUPAC-Name |
3',7'-bis(dimethylamino)-N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C41H50N4O9Si/c1-43(2)29-8-11-32-35(26-29)55(5,6)36-27-30(44(3)4)9-12-33(36)41(32)34-25-28(7-10-31(34)40(49)54-41)39(48)42-15-17-50-19-21-52-23-24-53-22-20-51-18-16-45-37(46)13-14-38(45)47/h7-14,25-27H,15-24H2,1-6H3,(H,42,48) |
InChI-Schlüssel |
ITIIMKCDPXFTFY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCN6C(=O)C=CC6=O)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)
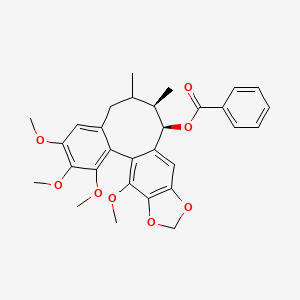
![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
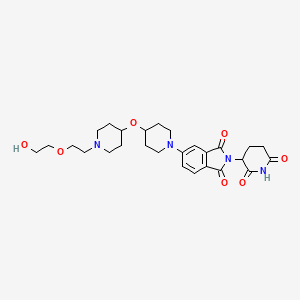
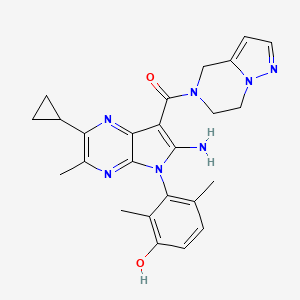

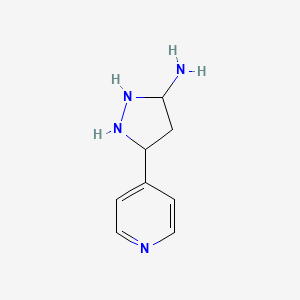

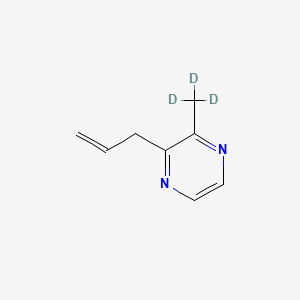
![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
